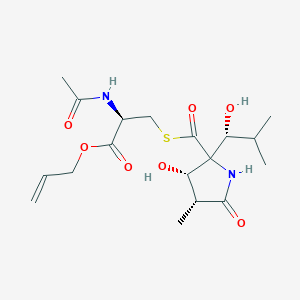

(+)-Lactacystin Allyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H28N2O7S |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

prop-2-enyl (2R)-2-acetamido-3-[(3S,4R)-3-hydroxy-2-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoate |

InChI |

InChI=1S/C18H28N2O7S/c1-6-7-27-16(25)12(19-11(5)21)8-28-17(26)18(13(22)9(2)3)14(23)10(4)15(24)20-18/h6,9-10,12-14,22-23H,1,7-8H2,2-5H3,(H,19,21)(H,20,24)/t10-,12+,13-,14+,18?/m1/s1 |

InChI Key |

RYUOBJYLYRDIEH-QEISHDMDSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C(NC1=O)([C@@H](C(C)C)O)C(=O)SC[C@@H](C(=O)OCC=C)NC(=O)C)O |

Canonical SMILES |

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)OCC=C)NC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of (+)-Lactacystin and its Allyl Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and total synthesis of the potent proteasome inhibitor (+)-Lactacystin. A detailed, proposed synthetic pathway for (+)-Lactacystin Allyl Ester, a potential prodrug, is also presented, complete with experimental protocols and projected data.

Discovery and Biological Significance

(+)-Lactacystin is a natural product first isolated in 1991 from the culture broth of a Streptomyces species by Ōmura and colleagues.[1] Initially identified for its ability to induce neurite outgrowth in neuroblastoma cells, subsequent research revealed its true mechanism of action as a highly specific and irreversible inhibitor of the 20S proteasome.[1] This discovery was pivotal in establishing the proteasome as a novel threonine protease.[1]

The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, playing a vital role in cell cycle regulation, apoptosis, and signal transduction. By inhibiting the proteasome, Lactacystin and its derivatives have become invaluable tools in cell biology research and promising candidates for therapeutic development, particularly in oncology.

The active form of Lactacystin is its β-lactone derivative, clasto-Lactacystin β-lactone, also known as omuralide.[1] (+)-Lactacystin is believed to be a prodrug that spontaneously cyclizes to form omuralide, which then covalently modifies the N-terminal threonine residue of the catalytic β-subunits of the proteasome.

Total Synthesis of (+)-Lactacystin

The first total synthesis of (+)-Lactacystin was achieved by Corey and Reichard in 1992, a landmark achievement in organic synthesis.[1] Since then, several other synthetic routes have been developed. A generalized scheme based on Corey's later, more efficient synthesis is presented below. This approach involves the coupling of a protected pyroglutamate derivative with an N-acetylcysteine moiety.

Proposed Synthesis of this compound

While the direct synthesis of this compound is not extensively reported in the peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of Lactacystin and standard organic chemistry transformations. The following proposed synthesis involves the preparation of N-acetyl-L-cysteine allyl ester, followed by its coupling with a key lactam intermediate.

Proposed Synthetic Pathway

The proposed synthesis begins with the esterification of commercially available N-acetyl-L-cysteine with allyl alcohol to yield N-acetyl-L-cysteine allyl ester. This intermediate is then coupled with the pre-synthesized lactam core of Lactacystin, a key intermediate in several total syntheses, using a suitable peptide coupling agent to afford this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of N-acetyl-L-cysteine allyl ester

-

Materials: N-acetyl-L-cysteine, allyl alcohol, p-toluenesulfonic acid (catalyst), toluene.

-

Procedure: To a solution of N-acetyl-L-cysteine (1.0 eq) in toluene is added allyl alcohol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-acetyl-L-cysteine allyl ester.

Step 2: Coupling to form this compound

-

Materials: Lactam core intermediate, N-acetyl-L-cysteine allyl ester, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).

-

Procedure: To a solution of the Lactam core intermediate (1.0 eq) and N-acetyl-L-cysteine allyl ester (1.2 eq) in anhydrous DMF at 0 °C is added HATU (1.3 eq) followed by the dropwise addition of DIPEA (2.5 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of water and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield this compound.

Quantitative Data (Hypothetical)

The following table summarizes the expected, hypothetical quantitative data for the proposed synthesis of this compound, based on typical yields for similar reactions in the synthesis of Lactacystin and its analogs.

| Step | Reactants | Product | Hypothetical Yield (%) | Purity (by HPLC, %) |

| 1. Esterification | N-acetyl-L-cysteine, Allyl alcohol | N-acetyl-L-cysteine allyl ester | 85-95 | >98 |

| 2. Coupling | Lactam core intermediate, N-acetyl-L-cysteine allyl ester | This compound | 70-85 | >97 |

Mechanism of Action and Prodrug Strategy

This compound is designed as a prodrug of (+)-Lactacystin. The allyl ester group is expected to be cleaved by cellular esterases to release (+)-Lactacystin, which then undergoes intramolecular cyclization to form the active β-lactone (omuralide). This active species then irreversibly inhibits the proteasome.

Caption: Proposed mechanism of action of this compound as a prodrug.

Conclusion

(+)-Lactacystin remains a molecule of significant interest to the scientific community due to its potent and specific inhibition of the proteasome. The total syntheses developed for this natural product are testaments to the power of modern organic chemistry. The proposed synthesis of this compound offers a potential avenue for developing a prodrug with potentially improved pharmacological properties. Further research is warranted to validate this synthetic route and to evaluate the biological activity of this novel derivative.

References

An In-Depth Technical Guide to (+)-Lactacystin Allyl Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lactacystin Allyl Ester is a synthetic derivative and a critical precursor to (+)-Lactacystin, a potent and highly specific inhibitor of the 20S proteasome. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of its active form, (+)-Lactacystin. Detailed experimental protocols for the handling, deprotection, and application of this compound in research settings are provided, along with an exploration of the key cellular signaling pathways modulated by proteasome inhibition. This guide is intended to serve as a technical resource for researchers in cell biology, oncology, and neurobiology, as well as for professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a complex γ-lactam structure linked to an N-acetylcysteine moiety via a thioester bond, with the carboxylic acid of the cysteine group protected as an allyl ester.

Chemical Structure:

Figure 1. 2D Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈N₂O₇S | Vendor Data[1] |

| Molecular Weight | 416.49 g/mol | Vendor Data[1][2] |

| Appearance | White Solid | Vendor Data[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Vendor Data[1] |

| Storage | 2-8°C, protected from air and light | Vendor Data[1] |

| Predicted Melting Point | 135-165 °C | (Predicted) |

| Predicted Boiling Point | 670-690 °C | (Predicted) |

| Predicted pKa | ~12 (most acidic) | (Predicted) |

Table 1. Physicochemical Properties of this compound.

Mechanism of Action: A Prodrug Approach to Proteasome Inhibition

This compound is a prodrug that requires intracellular conversion to its active form, (+)-Lactacystin, to exert its biological effects. The allyl ester group masks the carboxylic acid, potentially enhancing cell permeability. Once deprotected intracellularly, (+)-Lactacystin undergoes a spontaneous intramolecular cyclization to form the highly reactive β-lactone derivative, clasto-lactacystin β-lactone (also known as omuralide).[3][4][5][6][7] This β-lactone is the ultimate electrophile that targets the proteasome.

The active site of the catalytic β-subunits of the 20S proteasome utilizes an N-terminal threonine residue for catalysis. The hydroxyl group of this threonine acts as a nucleophile, attacking the carbonyl carbon of the β-lactone ring of omuralide.[3] This results in the formation of a stable, covalent ester bond, leading to the irreversible inhibition of the proteasome's chymotrypsin-like, trypsin-like, and caspase-like activities.[3]

References

- 1. This compound | N/A - Coompo [coompo.com]

- 2. scbt.com [scbt.com]

- 3. Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic studies on the inactivation of the proteasome by lactacystin in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preliminary Investigation of (+)-Lactacystin Allyl Ester in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lactacystin Allyl Ester is a precursor to Lactacystin, a potent and specific inhibitor of the 26S proteasome. This technical guide provides a comprehensive overview of the preliminary investigation of Lactacystin's effects on various cell lines, focusing on its mechanism of action, impact on critical signaling pathways, and detailed experimental protocols. The information presented is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of proteasome inhibitors. All quantitative data has been summarized into structured tables, and key cellular pathways and experimental workflows are visualized using diagrams for enhanced clarity.

Introduction

This compound is a synthetic derivative of Lactacystin, a natural product isolated from Streptomyces lactacystinaeus. In cellular environments, it is anticipated that the allyl ester group is cleaved, releasing the active compound, Lactacystin. Lactacystin itself is a pro-drug that spontaneously converts to its active form, clasto-Lactacystin β-lactone (also known as omuralide), which irreversibly inhibits the proteasome.[1][2][3][4] The proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][5]

By inhibiting the proteasome, Lactacystin disrupts cellular homeostasis, leading to a variety of effects in different cell lines, including the induction of neuritogenesis, cell cycle arrest, and apoptosis.[1][5][6] These properties make it a valuable tool for studying the ubiquitin-proteasome system and a compound of interest for therapeutic development, particularly in oncology.

Mechanism of Action

The primary mechanism of action of Lactacystin is the irreversible inhibition of the 26S proteasome.[1][5][6][7] The active form, clasto-Lactacystin β-lactone, covalently modifies the N-terminal threonine residue of the catalytic β-subunits of the proteasome.[1][3][5] This modification blocks the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins that would normally be degraded. The disruption of protein degradation has downstream consequences on multiple signaling pathways that regulate cell survival, proliferation, and death.

Figure 1: Mechanism of Action of this compound.

Effects on Cell Lines and Signaling Pathways

Lactacystin has been shown to exert diverse effects on a variety of cell lines, primarily through the modulation of key signaling pathways that are dependent on proteasomal activity.

Cell Viability and Proliferation

Lactacystin generally inhibits cell proliferation and reduces cell viability in a dose- and time-dependent manner, particularly in cancer cell lines.

| Cell Line | Assay | Concentration (µM) | Time (h) | Result | Reference |

| C6 (glioma) | MTT | 10 | 24 | IC50 for proliferation inhibition | [1] |

| Vascular Smooth Muscle Cells | Cell Counting | 10 | 72 | 88.7% increase in cell number (vs. 121.9% in control) | [8] |

| Vascular Smooth Muscle Cells | Cell Counting | 20 | 72 | 11.9% decrease in cell number | [8] |

| HeLa | MTT | 10 | 12 | No significant effect on viability alone | [9] |

| Oligodendroglial Cells | MTT | 0.05 - 1 | 24 | Increased viability | [7] |

| Oligodendroglial Cells | MTT | >0.2 | 72 | Decreased viability | [7] |

Apoptosis and Cell Cycle Arrest

A primary consequence of proteasome inhibition by Lactacystin is the induction of apoptosis and arrest of the cell cycle.

| Cell Line | Effect | Concentration (µM) | Time (h) | Key Findings | Reference |

| PC12 (pheochromocytoma) | Apoptosis, G2/M Arrest | 10 | 8-24 | Induction of apoptosis and cell cycle arrest at G2/M phase. | [1] |

| L1210 (leukemia) | Apoptosis | 2.5 | - | Synergistic increase in apoptosis with Parthenolide. | [1] |

| C6 (glioma) | Apoptosis | 2.5, 5, 10 | 24 | Increased apoptosis. | [1] |

| HeLa | Apoptosis | 10 | 24 | Increased Cisplatin-induced ER stress-associated apoptosis. | [1] |

| Chronic Lymphocytic Leukemia | Apoptosis | Low doses | - | Triggers apoptosis in malignant cells. | [6] |

| Oligodendroglial Cells | Cell Cycle Withdrawal | 0.2 | - | Increase in p27kip1, Cyclin D, cdk4; Decrease in Cyclin E, cdk2. | [7] |

| Vascular Smooth Muscle Cells | S-phase Entry Inhibition | 20 | - | 86% decrease in S-phase entry. | [8] |

JAK/STAT Signaling Pathway

The JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway is crucial for cytokine signaling and is involved in cell proliferation, differentiation, and survival. Lactacystin has been shown to modulate this pathway. In oligodendroglial cells, Lactacystin treatment leads to an increased expression of STAT3, p-STAT3, and STAT5b, suggesting an activation of survival and differentiation signals.[7]

Figure 2: Lactacystin's Influence on the JAK/STAT Signaling Pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the proteasomal degradation of its inhibitor, IκB. By inhibiting the proteasome, Lactacystin prevents IκB degradation, thereby sequestering NF-κB in the cytoplasm and preventing its pro-survival signaling. This mechanism contributes to the pro-apoptotic effects of Lactacystin in several cancer cell lines.[10][11]

Figure 3: Lactacystin's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of compounds like this compound on cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of the compound on cell viability and to calculate the IC50 value.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed and treat cells as described for the apoptosis assay.

-

Harvest cells, wash with PBS, and fix by adding dropwise to cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation of specific proteins in a signaling pathway.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells as required.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Figure 4: General Experimental Workflow.

Conclusion

The available evidence strongly suggests that this compound, through its conversion to the active proteasome inhibitor Lactacystin, has significant effects on a range of cell lines. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of key signaling pathways such as JAK/STAT and NF-κB, underscores its potential as a therapeutic agent, particularly in the context of cancer. The data and protocols presented in this guide offer a solid foundation for further research into the specific applications and efficacy of this compound. Future studies should focus on expanding the range of cell lines tested, conducting in vivo experiments, and further elucidating the nuanced effects on various signaling networks to fully realize its therapeutic potential.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. The proteasome inhibitor lactacystin induces apoptosis and sensitizes chemo- and radioresistant human chronic lymphocytic leukaemia lymphocytes to TNF-alpha-initiated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The proteasome inhibitor lactacystin induces apoptosis and sensitizes chemo- and radioresistant human chronic lymphocytic leukaemia lymphocytes to TNF-alpha-initiated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the Proteasome by Lactacystin Enhances Oligodendroglial Cell Differentiation | Journal of Neuroscience [jneurosci.org]

- 8. The proteasome inhibitor lactacystin attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasome inhibitor lactacystin enhances cisplatin cytotoxicity by increasing endoplasmic reticulum stress-associated apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Research Applications of Lactacystin and its Precursors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the foundational research on Lactacystin, a pivotal molecule in the study of cellular protein degradation. It covers its discovery, mechanism of action as a proteasome inhibitor, and its initial applications in cell biology, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: Discovery of a Landmark Research Tool

In 1991, a significant discovery was made from the culture broth of the bacterium Streptomyces lactacystinaeus. A novel metabolite, named Lactacystin, was isolated based on its remarkable ability to induce neurite outgrowth in a mouse neuroblastoma cell line, Neuro 2a.[1][2][3][4] Initially pursued for its potential in neuroscience, the true value of Lactacystin emerged when its unique mechanism of action was uncovered. It was the first non-peptidic, highly specific inhibitor of the proteasome to be discovered, providing researchers with an unprecedented tool to probe the ubiquitin-proteasome system (UPS).[3][5] This guide focuses on these seminal, early applications that established Lactacystin as an indispensable compound in cell biology and laid the groundwork for future drug development.

Mechanism of Action: From Prodrug to Irreversible Inhibitor

Subsequent research revealed that Lactacystin itself is a prodrug. Within the aqueous environment of the cell, it undergoes spontaneous conversion to its active form, clasto-Lactacystin β-lactone, a compound later synthesized and named omuralide.[1][2][6] This β-lactone is the reactive species that targets the proteasome.

The β-lactone forms a covalent bond with the hydroxyl group of the N-terminal threonine residue within the active sites of certain catalytic β-subunits of the 20S proteasome.[2][5][6] This acylation is irreversible and effectively shuts down the proteasome's chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolyzing activities.[7] This discovery was crucial as it helped classify the proteasome as a novel threonine protease.[1][2][6] The high specificity of Lactacystin for the proteasome, compared to other cellular proteases, cemented its status as a superior research tool.[2][3]

Caption: Conversion of Lactacystin to its active β-lactone form and subsequent covalent inhibition of the 20S proteasome.

The inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins that would normally be degraded. This disruption of protein homeostasis is the underlying cause of the various cellular effects observed in early research.

Caption: Lactacystin blocks the degradation of polyubiquitinated proteins by inhibiting the 26S proteasome.

Early Research Application: Induction of Neurite Outgrowth

The initial discovery of Lactacystin was due to its effect on neuronal morphology.[1][2][3]

Key Observations

Treatment of Neuro 2a mouse neuroblastoma cells with Lactacystin prompted them to cease proliferation and extend neurites, a key feature of neuronal differentiation.[1][8] The induced morphology was primarily bipolar (two neurites), especially between 16-32 hours of treatment, which was distinct from the multipolar or unipolar morphologies induced by other agents like serum deprivation or retinoic acid.[8][9][10] This effect was found to be dependent on new protein synthesis, microtubule assembly, and actin polymerization.[9][10]

Quantitative Data: Neurite Outgrowth

| Compound | Cell Line | Effective Concentration | Observation | Reference |

| Lactacystin | Neuro 2a | 1-10 µM | Induces neurite outgrowth, predominantly bipolar morphology. | [1][8] |

| clasto-Lactacystin β-lactone | Neuro 2a | ~1-5 µM | Also active in inducing neurite outgrowth. | [9][10] |

Experimental Protocol: Neurite Outgrowth Assay

This protocol is a synthesized representation of the methods described in early studies.[8]

-

Cell Culture: Mouse neuroblastoma Neuro 2a cells are cultured in RPMI 1640 medium supplemented with 10% (v/v) horse serum and 5% (v/v) fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.

-

Cell Plating: Cells are seeded into culture plates at a density that allows for morphological observation (e.g., 1 x 10⁵ cells/mL).

-

Compound Treatment: A stock solution of Lactacystin (e.g., in DMSO or methanol) is diluted into the culture medium to the desired final concentration (e.g., 5 µM). A vehicle control (e.g., 0.1% DMSO) is run in parallel.

-

Incubation: Cells are incubated for 16-48 hours to allow for morphological changes.

-

Microscopy: Cells are observed and imaged using a phase-contrast microscope.

-

Quantification: Neurite outgrowth is quantified by counting the number of cells bearing neurites longer than one cell body diameter. The morphology (bipolar, multipolar) is also noted.

Early Research Application: Cell Cycle Arrest

Following the observation that Lactacystin inhibited cell proliferation, its effects on the cell cycle were investigated.

Key Observations

Lactacystin was found to cause cell cycle arrest, primarily in the G1 phase, in various cell lines, including MG-63 human osteosarcoma cells and vascular smooth muscle cells.[9][10][11] This arrest was linked to the stabilization and accumulation of cyclin-dependent kinase (CDK) inhibitors, such as p21Cip1/Waf1 and p27Kip1.[11][12] These proteins are known substrates of the proteasome, and their accumulation prevents the cell from transitioning from G1 to S phase. In some cell lines, arrest in the G2/M phase was also observed.[13]

Quantitative Data: Cell Cycle Inhibition & Proliferation

| Compound | Cell Line | IC₅₀ / Concentration | Effect | Reference |

| Lactacystin | Rat Aortic VSMCs | 10 µM | 88.7% increase in cell number over 72h (vs. 121.9% for control). | [11] |

| Lactacystin | Rat Aortic VSMCs | 20 µM | 86% decrease in S-phase entry; dramatic increase in p21 protein. | [11] |

| Lactacystin | Rat C6 Glioma | ~10 µM | IC₅₀ for cell growth inhibition. | [5] |

| Lactacystin | General Cultured Cells | ~10 µM | Estimated IC₅₀ for most cultured cell types. | [11] |

| clasto-Lactacystin β-lactone | Intact Cells | ~1 µM | IC₅₀ for proteasome inhibition. | |

| clasto-Lactacystin β-lactone | 20S Proteasome | 50 nM | IC₅₀ for 20S proteasome inhibition. | [14] |

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol outlines the typical workflow for analyzing cell cycle distribution after Lactacystin treatment.

Caption: A typical workflow for analyzing the effects of Lactacystin on the cell cycle using flow cytometry.

-

Cell Culture and Treatment: Cells (e.g., MG-63) are cultured and treated with the desired concentration of Lactacystin or vehicle control for a specified time (e.g., 24 hours).

-

Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.

-

Fixation: Cells are washed again with cold PBS and then fixed by dropwise addition of cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Fixed cells are pelleted, washed with PBS, and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is used to generate a histogram of DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 peak relative to the control indicates a G1 arrest.

Conclusion

The early research on Lactacystin rapidly transformed it from a curious inducer of neurite outgrowth into a foundational tool for molecular and cellular biology. Its high specificity and irreversible mechanism of action provided a reliable method to inhibit the proteasome, enabling researchers to elucidate the vast regulatory roles of the ubiquitin-proteasome system. The initial studies on neurite outgrowth and cell cycle arrest were the first of many applications, paving the way for investigations into apoptosis, antigen presentation, and the development of proteasome inhibitors as therapeutic agents for diseases like cancer.

References

- 1. Lactacystin, a proteasome inhibitor: discovery and its application in cell biology. | Semantic Scholar [semanticscholar.org]

- 2. Lactacystin, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. satoshi-omura.info [satoshi-omura.info]

- 4. Lactacystin - Wikipedia [en.wikipedia.org]

- 5. Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactacystin, a Proteasome Inhibitor : Discovery and its Application in Cell Biology [jstage.jst.go.jp]

- 7. clasto-Lactacystin beta-lactone | Proteasome inhibitor | Hello Bio [hellobio.com]

- 8. pnas.org [pnas.org]

- 9. A beta-lactone related to lactacystin induces neurite outgrowth in a neuroblastoma cell line and inhibits cell cycle progression in an osteosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The proteasome inhibitor lactacystin attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalomp.org [journalomp.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. clasto-Lactacystin beta-lactone, 20S proteasome inhibitor (CAS 154226-60-5) | Abcam [abcam.com]

Foundational Studies on the Proteasome Inhibitor Lactacystin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactacystin, a natural product isolated from Streptomyces lactacystinaeus, stands as a cornerstone in the study of the ubiquitin-proteasome pathway. Its discovery and subsequent characterization as a highly specific proteasome inhibitor have revolutionized our understanding of cellular protein degradation and its role in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of the foundational studies on Lactacystin, focusing on its mechanism of action, effects on cellular processes, and the experimental methodologies used to elucidate its function.

Lactacystin and its active form, clasto-Lactacystin β-lactone (also known as omuralide), function as irreversible inhibitors of the 20S proteasome. The inhibitory mechanism involves the covalent modification of the N-terminal threonine residue of certain catalytic β-subunits within the proteasome complex. This specific action has made Lactacystin an invaluable tool for dissecting the roles of the proteasome in cell cycle progression, apoptosis, and signal transduction pathways.

Data Presentation: Quantitative Analysis of Lactacystin's Biological Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lactacystin in various cell lines, providing a comparative look at its potency.

| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Assay Type | Reference |

| C6 | Rat Glioma | 10 | 24 | Proliferation Assay | [1] |

| Jurkat | Human T-cell Leukemia | ~5 | Not Specified | Proteasome Activity | [2] |

| PC12 | Rat Pheochromocytoma | Not Specified | 8-24 (for apoptosis) | Apoptosis/Cell Cycle | [1] |

| HT-29 | Human Colorectal Adenocarcinoma | Not Specified | 4-48 (for ROS) | Oxidative Stress | [1] |

| HeLa | Human Cervical Cancer | >25.6 (no cytotoxicity) | 1 | Cytotoxicity Assay | [1] |

| SH-SY5Y | Human Neuroblastoma | >25.6 (no cytotoxicity) | 1 | Cytotoxicity Assay | [1] |

Experimental Protocols

Proteasome Activity Assay

This protocol outlines the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Lactacystin

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

-

Protease inhibitor cocktail (proteasome inhibitor-free)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluence and treat with various concentrations of Lactacystin or vehicle control for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Proteasome Activity Measurement:

-

Dilute the cell lysates to a consistent protein concentration with assay buffer.

-

Add 50 µL of the diluted lysate to the wells of a 96-well black microplate.

-

Prepare a blank control with lysis buffer only.

-

Add 50 µL of assay buffer containing the fluorogenic substrate (e.g., 100 µM Suc-LLVY-AMC) to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a period of 60-120 minutes.

-

Calculate the rate of substrate cleavage (proteasome activity) from the linear portion of the kinetic curve.

-

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis by flow cytometry through the staining of externalized phosphatidylserine with Annexin V.

Materials:

-

Cells of interest

-

Lactacystin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells and treat with Lactacystin or vehicle control for the desired duration.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use FITC signal (FL1) to detect Annexin V-positive cells (apoptotic) and PI signal (FL2 or FL3) to detect necrotic or late apoptotic cells.

-

Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining of cellular DNA content.

Materials:

-

Cells of interest

-

Lactacystin

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Preparation and Fixation:

-

Culture and treat cells with Lactacystin as required for the experiment.

-

Harvest cells and wash once with PBS.

-

Resuspend the cell pellet in 1 mL of PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel to properly resolve the G1, S, and G2/M peaks.

-

Gate on single cells to exclude doublets and aggregates.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

The Biological Activity of (+)-Lactacystin Allyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitin-Proteasome System and the Advent of Lactacystin

The ubiquitin-proteasome system (UPS) is a highly regulated and essential pathway for protein degradation in eukaryotic cells. It plays a critical role in maintaining cellular homeostasis by selectively removing misfolded, damaged, or short-lived regulatory proteins. The 26S proteasome, the central protease of this pathway, is a large, multi-catalytic complex responsible for the degradation of polyubiquitinated proteins. Given its central role in cellular processes, the proteasome has emerged as a significant target for therapeutic intervention, particularly in oncology.

(+)-Lactacystin, a natural product isolated from Streptomyces lactacystinaeus, was one of the first and most specific proteasome inhibitors discovered.[1] Its unique mode of action and high specificity have made it an invaluable tool for elucidating the diverse functions of the UPS.

Mechanism of Action: Irreversible Inhibition of the 20S Proteasome

(+)-Lactacystin itself is a prodrug that, upon entering a cell or in aqueous solution, spontaneously cyclizes to form the active β-lactone, clasto-lactacystin β-lactone, also known as omuralide. This highly reactive intermediate is the actual inhibitory species.

Omuralide irreversibly inhibits the 20S proteasome by covalently modifying the N-terminal threonine residue of the catalytic β-subunits.[2][3] This modification occurs through acylation of the hydroxyl group of the threonine, forming a stable ester bond and rendering the catalytic site inactive.[1] The 20S proteasome possesses three distinct peptidase activities, all of which are inhibited by lactacystin, albeit at different rates:

-

Chymotrypsin-like (CT-L) activity: Cleavage after large hydrophobic residues.

-

Trypsin-like (T-L) activity: Cleavage after basic residues.

-

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Cleavage after acidic residues.

The inhibition of these activities disrupts the normal protein degradation cascade, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses.

Mechanism of Proteasome Inhibition by (+)-Lactacystin.

Quantitative Biological Data of Lactacystin and its Active Form

The following tables summarize the reported inhibitory concentrations of lactacystin and its active metabolite, omuralide, against the proteasome and in cellular assays.

| Compound | Target | Activity | IC50 Value | Reference |

| (+)-Lactacystin | 20S Proteasome | Overall Inhibition | 4.8 µM | [1] |

| (+)-Lactacystin | 20S Proteasome | Overall Inhibition | 70 nM | |

| clasto-Lactacystin β-lactone | 20S Proteasome | Overall Inhibition | 50 nM | |

| (+)-Lactacystin | NF-κB Activation | Inhibition | 10 µM |

| Cell Line | Assay | Effect | IC50 Value | Reference |

| Rat C6 glioma | Cell Growth | Inhibition | ~10 µM | [1] |

Cellular Consequences of Proteasome Inhibition

The inhibition of the proteasome by lactacystin disrupts the degradation of numerous regulatory proteins, leading to a cascade of cellular events, most notably cell cycle arrest and apoptosis.

Cell Cycle Arrest

Proteasome inhibition leads to the accumulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. These proteins negatively regulate the activity of cyclin-CDK complexes that are essential for cell cycle progression, particularly at the G1/S and G2/M transitions. The stabilization of p21 and p27 results in cell cycle arrest, preventing cellular proliferation.

Cell Cycle Arrest Pathway Induced by Proteasome Inhibition.

Induction of Apoptosis

The accumulation of pro-apoptotic proteins, such as Bax, and the stabilization of tumor suppressor proteins like p53, coupled with the disruption of the NF-κB survival pathway, can trigger the intrinsic apoptotic cascade. Inhibition of the proteasome prevents the degradation of IκB, the inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm and promoting apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of proteasome inhibitors like lactacystin.

Proteasome Activity Assay (Fluorogenic)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates or with purified proteasome.

Materials:

-

Purified 20S proteasome or cell lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

(+)-Lactacystin or its analogs

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

-

In a 96-well plate, add the purified proteasome or cell lysate.

-

Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at regular intervals using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm for AMC).

-

Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.

Workflow for a Proteasome Activity Assay.

Cell Viability Assay (e.g., MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, U937)

-

Complete cell culture medium

-

This compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The Role of the Allyl Ester Moiety

While specific data is lacking for this compound, the addition of an allyl ester group in place of the N-acetylcysteine moiety could have several implications:

-

Cell Permeability: The increased lipophilicity of the allyl ester compared to the natural product may enhance its ability to cross the cell membrane, potentially leading to increased intracellular concentrations of the active β-lactone.

-

Kinetics of Activation: The rate of intramolecular cyclization to form omuralide may be altered by the nature of the ester group. This could influence the onset and duration of proteasome inhibition.

-

Potency: Changes in cell permeability and activation kinetics could ultimately affect the overall potency of the compound in cellular assays.

Further research is required to elucidate the precise pharmacological properties of this compound and to determine its potential advantages over the parent compound.

Conclusion

(+)-Lactacystin and its analogs are powerful tools for studying the ubiquitin-proteasome system and hold therapeutic promise. The core biological activity of these compounds lies in the irreversible inhibition of the 20S proteasome, leading to cell cycle arrest and apoptosis. While the specific biological profile of this compound remains to be fully characterized, its structural similarity to lactacystin suggests a conserved mechanism of action. Future studies are warranted to explore the unique pharmacological properties conferred by the allyl ester modification and to assess its potential in drug development.

References

- 1. Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Deprotection of (+)-Lactacystin Allyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Lactacystin is a potent and selective inhibitor of the 20S proteasome, a key cellular component responsible for protein degradation.[1] It is widely used as a research tool in cell biology and for the development of therapeutics targeting the ubiquitin-proteasome pathway.[2] Lactacystin is often synthesized and stored as its allyl ester derivative to protect the carboxylic acid functionality. This document provides a detailed protocol for the deprotection of (+)-Lactacystin Allyl Ester to yield the active Lactacystin.

Quantitative Data Summary

The following table summarizes representative quantitative data for the palladium-catalyzed deprotection of allyl esters, which is the core chemical transformation in converting this compound to Lactacystin. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Starting Material | This compound | - |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.05 - 0.25 equivalents |

| Allyl Scavenger | Phenylsilane | 15 equivalents |

| Solvent | Dichloromethane (DCM) | Anhydrous |

| Reaction Temperature | Room Temperature to 40°C | Microwave heating can reduce reaction time[3] |

| Reaction Time | 30 - 120 minutes | Monitored by TLC or LC-MS |

| Typical Yield | >90% | Based on general allyl ester deprotection literature |

| Purity (post-purification) | >95% | Achieved via HPLC purification |

Experimental Protocol: Deprotection of this compound

This protocol describes the removal of the allyl protecting group from this compound using a palladium catalyst and a silane-based scavenger.

Materials:

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Methanol

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (for HPLC)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add phenylsilane (15 equivalents) to the solution.

-

In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) in anhydrous DCM.

-

-

Deprotection Reaction:

-

Add the palladium catalyst solution to the flask containing the this compound and phenylsilane.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30-120 minutes). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes.

-

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM.

-

Add cold diethyl ether to the residue to precipitate the crude Lactacystin.

-

Isolate the precipitate by vacuum filtration, washing with cold diethyl ether to remove residual scavengers and byproducts.[4]

-

Dry the crude product under vacuum.

-

-

Purification:

-

Dissolve the crude Lactacystin in a minimal amount of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Purify the product by reverse-phase HPLC using a C18 column. A typical gradient could be water and acetonitrile with 0.1% TFA.

-

Collect the fractions containing the pure Lactacystin.

-

Lyophilize the pure fractions to obtain Lactacystin as a white solid.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Diagrams

Experimental Workflow

Caption: Workflow for the deprotection of this compound.

Signaling Pathway: Mechanism of Action of Lactacystin

Lactacystin acts as a prodrug that is converted to its active form, clasto-Lactacystin β-lactone, which then irreversibly inhibits the proteasome.[1][5][6]

Caption: Mechanism of action of Lactacystin as a proteasome inhibitor.

References

- 1. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactacystin - Wikipedia [en.wikipedia.org]

- 3. biotage.com [biotage.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic studies on the inactivation of the proteasome by lactacystin in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (+)-Lactacystin Allyl Ester in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lactacystin Allyl Ester is a synthetic precursor to the potent and selective proteasome inhibitor, (+)-Lactacystin. While direct experimental protocols for the allyl ester are not extensively documented in scientific literature, it is understood to hydrolyze to lactacystin to exert its biological effects. Therefore, these application notes and protocols focus on the use of the active compound, lactacystin, in cell culture experiments. It is presumed that this compound will be converted to lactacystin in the cellular environment. Researchers should consider this conversion when determining effective concentrations and incubation times.

Lactacystin is a microbial natural product that specifically inhibits the proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. By inhibiting the proteasome, lactacystin disrupts numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction, making it a valuable tool for studying these pathways.

Mechanism of Action

Lactacystin acts as a prodrug. In aqueous solution, it spontaneously converts to its active form, clasto-lactacystin β-lactone (also known as omuralide). This β-lactone then irreversibly acylates the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome. This covalent modification blocks the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities of the proteasome, leading to an accumulation of ubiquitinated proteins and subsequent cellular responses.

Mechanism of this compound Action.

Data Presentation

Table 1: Effective Concentrations of Lactacystin in Various Cell Lines

| Cell Line | Effect | Concentration (µM) | Incubation Time (hours) | Citation |

| C6 glioma cells | IC50 (Proliferation) | 10 | 24 | [1] |

| C6 glioma cells | Apoptosis Induction | 2.5, 5, 10 | 24 | [1] |

| PC12 cells | Apoptosis, G2/M Arrest | 10 | 8-24 | [1] |

| HT-29 cells | Increased ROS and GSH | 7.5 | 4-48 | [1] |

| HeLa cells | Increased Cisplatin-induced apoptosis | 10 | 24 | [1] |

| L1210 (drug-resistant) | Synergistic apoptosis with Parthenolide | 2.5 | Not Specified | [1] |

| Gastric Cancer (MKN28) | Apoptosis Induction | 5, 10 | 24 | [2] |

| Vascular Smooth Muscle Cells | Decreased cell number | 20 | 72 | [3] |

| Oligodendroglial cells | Withdrawal from cell cycle | 0.2 | 72 | [4] |

| RMA T-cells | No effect on proliferation | 0.5, 1 | 72 | [5] |

| MC57 fibroblasts | Retardation of proliferation | 1 | 72 | [5] |

Table 2: IC50 Values of Lactacystin for Proteasome Inhibition

| Proteasome Activity | IC50 Value | Citation |

| 20S Proteasome (general) | 4.8 µM | [1] |

| NF-κB activation | 10 µM |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound (via conversion to lactacystin) on a cell culture system.

General workflow for cell culture experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of lactacystin on cell viability by measuring the metabolic activity of the cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (to be reconstituted in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Protocol 2: Fluorometric Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cells treated with this compound and control cells

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors (proteasome inhibitor should be omitted))

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Lysate Preparation:

-

Harvest treated and control cells and wash with cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Assay Setup:

-

Dilute the cell lysates to the same protein concentration (e.g., 1 µg/µL) with proteasome assay buffer.

-

In a 96-well black plate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well.

-

Include a blank control with lysis buffer only. For a positive control of inhibition, a known proteasome inhibitor like MG-132 can be added to a subset of control lysate wells.

-

-

Substrate Addition and Measurement:

-

Prepare the fluorogenic substrate solution in proteasome assay buffer at the desired final concentration (e.g., 50 µM).

-

Add the substrate solution to each well to initiate the reaction.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage (increase in fluorescence over time) for each sample.

-

Normalize the activity to the protein concentration.

-

Express the proteasome activity in the treated samples as a percentage of the activity in the control samples.

-

Protocol 3: Western Blot Analysis of Ubiquitinated Proteins

This protocol allows for the visualization of the accumulation of ubiquitinated proteins, a hallmark of proteasome inhibition.

Materials:

-

Cells treated with this compound and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against Ubiquitin

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction:

-

Harvest and wash cells with cold PBS.

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ubiquitin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Visualize the protein bands using an imaging system. A characteristic high molecular weight smear will be indicative of polyubiquitinated protein accumulation.

-

-

Loading Control:

-

Strip the membrane (optional) and re-probe with a primary antibody against a loading control to ensure equal protein loading across lanes.

-

Concluding Remarks

This compound serves as a valuable research tool through its conversion to the potent proteasome inhibitor, lactacystin. The provided protocols offer a framework for investigating the diverse cellular effects of proteasome inhibition. It is crucial for researchers to empirically determine the optimal concentrations and incubation times for their specific cell lines and experimental questions. Always include appropriate controls to ensure the validity of the experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation the mechanism of the apoptosis induced by lactacystin in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The proteasome inhibitor lactacystin attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the Proteasome by Lactacystin Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Selective Proteasome Inhibitors Lactacystin and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Deallylation of (+)-Lactacystin Allyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Lactacystin is a potent and selective inhibitor of the 20S proteasome, a crucial cellular machinery for protein degradation.[1] Its complex and sensitive structure, which includes a γ-lactam-β-lactone core, necessitates mild and selective methods for the removal of protecting groups during its synthesis. The allyl ester is a commonly employed protecting group for the carboxylic acid functionality of (+)-Lactacystin. Palladium-catalyzed deallylation offers a highly efficient and chemoselective method for its removal under neutral conditions, preserving the integrity of the sensitive functional groups within the molecule.[2]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed deallylation of (+)-Lactacystin Allyl Ester. The protocols are based on established methods for the deallylation of complex molecules, such as β-lactam antibiotics, and are adapted for the specific requirements of (+)-Lactacystin.

I. Chemical Principles and Considerations

The palladium-catalyzed deallylation of an allyl ester proceeds via the formation of a π-allylpalladium complex.[2] The general mechanism involves the oxidative addition of the allyl ester to a palladium(0) catalyst, followed by nucleophilic attack on the allyl group by a scavenger, regenerating the palladium(0) catalyst and releasing the deprotected carboxylic acid.

Key Considerations for this compound:

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and effective catalyst for this transformation due to its ability to readily form the active Pd(0) species.[3]

-

Allyl Scavenger: A suitable nucleophilic scavenger is required to trap the liberated allyl group. Common scavengers include amines like pyrrolidine or morpholine, and β-dicarbonyl compounds. The choice of scavenger can influence reaction kinetics and ease of purification.

-

Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent unwanted side reactions.

-

Reaction Conditions: The reaction is generally carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) catalyst. Room temperature is often sufficient, minimizing the risk of degradation of the thermally sensitive Lactacystin molecule.

-

Purification: Residual palladium catalysts must be removed from the final product, especially for biological applications. Various palladium scavengers are commercially available for this purpose.[4][5][6][7]

II. Experimental Protocols

Protocol 1: Deallylation using Tetrakis(triphenylphosphine)palladium(0) and Pyrrolidine

This protocol is adapted from a method used for the deallylation of cephalosporin allyl esters.[3]

Materials:

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Triphenylphosphine (PPh₃)

-

Pyrrolidine

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Palladium scavenger resin (e.g., SiliaMetS® Thiol, MP-TMT)[5][6]

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

-

Purge the flask with argon or nitrogen for 10-15 minutes.

-

Add triphenylphosphine (0.2 equivalents) and Tetrakis(triphenylphosphine)palladium(0) (0.025 equivalents) to the solution. Stir until the catalyst is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of pyrrolidine (1.05 equivalents) in anhydrous DCM to the reaction mixture via syringe.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

-

Dissolve the crude product in a minimal amount of DCM.

-

Add a palladium scavenger resin and stir for the recommended time (typically a few hours to overnight) at room temperature.[6]

-

Filter off the scavenger resin and wash it with DCM.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure (+)-Lactacystin.

Data Presentation:

| Parameter | Value | Reference |

| Catalyst Loading | 2.5 mol% | Adapted from[3] |

| Ligand | Triphenylphosphine | [3] |

| Scavenger | Pyrrolidine | [3] |

| Solvent | Dichloromethane | [3] |

| Temperature | 0 °C to Room Temp. | [3] |

| Typical Reaction Time | 30 - 60 minutes | Adapted from[3] |

| Expected Yield | >90% | Based on analogous reactions |

| Purity | >95% after chromatography |

III. Visualization of Workflow and Mechanism

Experimental Workflow

Caption: Experimental workflow for the palladium-catalyzed deallylation of this compound.

Catalytic Cycle of Palladium-Catalyzed Deallylation

Caption: Simplified catalytic cycle for the palladium-catalyzed deallylation of an allyl ester.

IV. Biological Context: Mechanism of Proteasome Inhibition by (+)-Lactacystin

(+)-Lactacystin is a prodrug that, upon entering the cell, is converted to its active form, clasto-lactacystin β-lactone (omuralide).[1] This β-lactone is a potent and irreversible inhibitor of the 20S proteasome. It specifically targets the N-terminal threonine residue of the catalytic β-subunits of the proteasome, forming a covalent bond and thereby inactivating the enzyme.[1] This inhibition of proteasome activity leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis (programmed cell death) in cancer cells.

Signaling Pathway of Proteasome Inhibition

Caption: Mechanism of proteasome inhibition by (+)-Lactacystin leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 3. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. silicycle.com [silicycle.com]

- 6. biotage.com [biotage.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Proteasome Activity Assay using (+)-Lactacystin Allyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a central role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a large multi-catalytic protease complex, is the central enzyme of this pathway. Its proteolytic activity is primarily attributed to the 20S core particle, which possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like. Given its significance in cellular homeostasis, the proteasome has emerged as a key therapeutic target for various diseases, including cancer and inflammatory disorders.

(+)-Lactacystin is a potent and specific irreversible inhibitor of the proteasome.[1][2] It is a natural product isolated from Streptomyces that covalently modifies the N-terminal threonine of the catalytic β-subunits of the 20S proteasome.[3][4] In aqueous solution, lactacystin is converted to the more active β-lactone form, also known as omuralide, which is the actual reactive species that acylates the proteasome's active sites.[3] (+)-Lactacystin Allyl Ester is a precursor to lactacystin, designed to facilitate cell permeability and subsequent intracellular conversion to the active inhibitor.[5]

These application notes provide a detailed protocol for utilizing this compound in a proteasome activity assay. The assay is based on the cleavage of a fluorogenic peptide substrate by the chymotrypsin-like activity of the 20S proteasome, which is the most dominant and commonly assayed activity.

Mechanism of Action of Lactacystin

Lactacystin exerts its inhibitory effect through a two-step process. First, the parent molecule, or its allyl ester precursor, enters the cell. Intracellularly, it is converted to clasto-lactacystin β-lactone (omuralide).[3] This highly reactive β-lactone then serves as an electrophile that covalently modifies the hydroxyl group of the N-terminal threonine residue within the active sites of the proteasome's catalytic β-subunits. This irreversible modification leads to the inactivation of the proteasome's proteolytic activities.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides data for the well-characterized parent compound, Lactacystin. It is recommended to perform a dose-response experiment to determine the optimal concentration of the allyl ester for specific experimental conditions.

| Compound | Target | IC50 | Assay Type | Reference |

| Lactacystin | 20S Proteasome | 4.8 µM | Biochemical Assay | [2] |

| Lactacystin | NF-κB activation | 10 µM | Cell-based Assay | [4] |

Note: The IC50 value can vary depending on the cell type, assay conditions, and the specific proteasome activity being measured. For this compound, a starting concentration range of 1-50 µM is recommended for initial experiments.

Experimental Protocol: Fluorometric Proteasome Activity Assay

This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials and Reagents

-

Cells of interest (e.g., cancer cell line, primary cells)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mM EDTA

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, 2 mM ATP

-